Ara-HX
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinosylhypoxanthine can be synthesized through various chemical routes. One common method involves the reaction of hypoxanthine with arabinose under specific conditions to form the nucleoside analog. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods: In industrial settings, the production of arabinosylhypoxanthine involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to purify the compound. The process ensures high purity and yield, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Arabinosylhypoxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed:
Scientific Research Applications
Arabinosylhypoxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its role in cellular processes and DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of arabinosylhypoxanthine involves its incorporation into DNA, where it acts as a substrate for viral DNA polymerase. This competitive inhibition leads to the formation of faulty DNA, ultimately preventing viral replication . The compound is phosphorylated by kinases to form the active triphosphate, which inhibits DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Vidarabine: Another purine nucleoside analog with antiviral properties.
Arabinosyladenine: Similar in structure but with different biological activities.
Uniqueness: Arabinosylhypoxanthine is unique in its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .
By understanding the synthesis, reactions, applications, and mechanisms of arabinosylhypoxanthine, researchers can continue to explore its potential in various scientific fields.
Properties
CAS No. |
7013-16-3 |
---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-KBNQYOMWSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
physical_description |
Solid |
Synonyms |
9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one; 9-β-D-Arabinofuranosylhypoxanthine; Ara-H; Arabinosylhypoxanthine; Hypoxanthine Arabinoside; NSC 405122 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] this compound is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]
ANone: The molecular formula for this compound is C10H12N4O5. It has a molecular weight of 268.23 g/mol.
A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to this compound. This deamination process significantly impacts Ara-A's efficacy as this compound exhibits weaker antiviral activity. [, , , , , , , , ]
A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to this compound, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]
A: this compound is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of this compound. [, ]
A: In vitro studies indicate that purine arabinosides, including Ara-A and this compound, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []
A: While there's evidence of synergistic antiviral effects between Ara-A and this compound, [] studies show that combining interferon with Ara-A, this compound, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []
A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure this compound concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for this compound quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []
A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of this compound compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []
A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to this compound in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []
A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of this compound, this co-administration might lead to alterations in drug clearance or potential toxicity. []
A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of this compound. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]
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